molecular formula C13H19NO3 B13543618 Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate

Cat. No.: B13543618
M. Wt: 237.29 g/mol
InChI Key: OQHYBCJZQDLKKF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate is a β-amino ester derivative featuring a 4-ethoxyphenyl substituent at the β-position. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of αv integrin antagonists targeting pulmonary fibrosis . Its synthesis typically involves a Rodionov reaction starting from 4-ethoxybenzaldehyde, followed by esterification . The ethoxy group enhances lipophilicity while maintaining moderate solubility, making it a viable candidate for oral drug development.

Properties

IUPAC Name

ethyl 3-amino-3-(4-ethoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-3-16-11-7-5-10(6-8-11)12(14)9-13(15)17-4-2/h5-8,12H,3-4,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHYBCJZQDLKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Laboratory Synthesis

The most common laboratory synthesis involves a Michael addition or condensation reaction between ethyl acrylate and 4-ethoxyaniline, followed by reduction to introduce the amino group.*

  • Reaction Scheme:

    $$
    \text{Ethyl acrylate} + \text{4-ethoxyaniline} \xrightarrow{\text{acid catalyst, heat}} \text{Intermediate} \xrightarrow{\text{reduction}} \text{Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate}
    $$

  • Reaction Conditions:

    • Solvent: Ethanol or methanol
    • Catalyst: Strong acid (e.g., hydrochloric acid)
    • Temperature: 120-160°C
    • Duration: 16-20 hours
  • Purification: Recrystallization or chromatography to isolate high-purity product.

Alternative Synthetic Route via Esterification

Another method involves esterification of 3-amino-3-(4-ethoxyphenyl)propanoic acid with ethanol under reflux, catalyzed by hydrochloric acid:

3-amino-3-(4-ethoxyphenyl)propanoic acid + ethanol → this compound

Multi-step Synthesis Involving Nitro Intermediates

Research indicates that nitro derivatives such as ethyl nitroacetate can serve as precursors, which are reduced to amino compounds:

Ethyl nitroacetate + aldehyde derivatives → Nitro compound → Reduction → Amino compound
  • Reaction Conditions:
    • Reflux in inert atmosphere
    • Reducing agents: Sodium borohydride or sodium cyanoborohydride
    • Solvent: Isopropanol or ethanol

Industrial Production Methods

Continuous Flow Synthesis

In large-scale manufacturing, continuous flow reactors enable precise control of reaction parameters, improving yield and safety:

Step Reagents Conditions Notes
Bromination 4-methoxyacetophenone Bromine, temperature control Introduces bromine at meta position
Condensation Ethyl acetoacetate Acid catalyst, reflux Forms β-keto ester intermediate
Reduction Lithium aluminum hydride Controlled temperature Converts keto to amino group

Catalytic and Purification Techniques

  • Use of catalytic hydrogenation or metal-catalyzed reductions
  • Purification via chromatography, crystallization, or distillation
  • Use of automated systems for reaction monitoring and quality control

Data Tables Summarizing Preparation Methods

Method Starting Materials Key Reagents Reaction Conditions Purification Technique Remarks
Michael Addition & Reduction Ethyl acrylate, 4-ethoxyaniline Acid catalyst, reducing agent 120-160°C, 16-20 hrs Recrystallization Widely used in research
Esterification 3-amino-3-(4-ethoxyphenyl)propanoic acid Ethanol, HCl Reflux (~85°C), 12-24 hrs Recrystallization Suitable for large scale
Nitro Intermediate Route Ethyl nitroacetate, aldehyde Sodium borohydride Reflux, inert atmosphere Chromatography Alternative pathway

Research Findings and Literature Insights

  • Reaction Optimization: Studies have shown that temperature, solvent choice, and catalyst type significantly influence yield and purity. For example, reflux conditions with ethanol and hydrochloric acid typically yield over 80% of the desired ester.
  • Catalyst Efficacy: Metal catalysts like palladium or platinum can facilitate hydrogenation steps, improving reduction efficiency.
  • Scale-up Considerations: Continuous flow reactors combined with in-line purification techniques have demonstrated increased throughput and consistency in industrial settings.

Summary of Key Considerations

Aspect Details
Reaction Type Condensation, esterification, reduction
Key Reagents Ethyl acrylate, 4-ethoxyaniline, acids, reducing agents
Reaction Conditions 120-160°C, reflux, inert atmospheres
Purification Recrystallization, chromatography, distillation
Industrial Techniques Continuous flow, automated reactors, advanced purification

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-ethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The ethoxyphenyl group may contribute to the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Alkoxy-Substituted Analogs

Structurally similar compounds vary primarily in the alkoxy substituent on the phenyl ring. For example:

  • Ethyl 3-amino-3-(4-propoxyphenyl)propanoate hydrochloride: The propoxy group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Ethyl 3-amino-3-(4-butoxyphenyl)propanoate hydrochloride: The butoxy substituent further amplifies hydrophobicity, which could limit bioavailability despite enhanced tissue penetration .

Table 1: Alkoxy-Substituted Analogs

Compound Molecular Formula Molecular Weight Key Property Differences
Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate C13H19NO3 261.30 Balanced lipophilicity/solubility
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate C12H17NO3 247.28 Higher metabolic lability
Ethyl 3-amino-3-(4-propoxyphenyl)propanoate C14H21NO3 275.33 Increased lipophilicity

Halogenated Derivatives

Fluorine and bromine substitutions introduce electronic and steric effects:

  • (R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate: Fluorination enhances metabolic stability and binding affinity due to electronegativity and small atomic radius .

Table 2: Halogenated Derivatives

Compound Molecular Formula Molecular Weight Key Feature
(R)-Ethyl 3-amino-3-(4-fluorophenyl)propanoate C11H14FNO2 223.24 Enhanced metabolic stability
Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate C11H13BrFNO2 290.13 Steric hindrance for selectivity

Hydrochloride Salts

Hydrochloride salts improve solubility for pharmaceutical formulations:

  • Ethyl 3-amino-3-(4-ethylphenyl)propanoate hydrochloride (CAS 502841-88-5): Molecular weight 257.75; the ethyl group balances solubility and lipophilicity .

Table 3: Hydrochloride Salt Comparisons

Compound Molecular Formula Molecular Weight Solubility Advantage
This compound hydrochloride C13H20ClNO3 273.76 Moderate solubility in polar solvents
Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate hydrochloride C14H22ClNO3 287.79 Enhanced solubility in ethanol

Multi-Substituted Analogs

Compounds with additional substituents, such as Ethyl 3-amino-3-(4-ethoxy-3-methoxyphenyl)propanoate hydrochloride, combine ethoxy and methoxy groups. This dual substitution may improve target selectivity by introducing hydrogen-bonding interactions .

Biological Activity

Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Amino Group : Capable of forming hydrogen bonds, influencing interactions with biological macromolecules.
  • Para-Ethoxyphenyl Substituent : Engages in hydrophobic interactions, potentially affecting protein function.

The molecular formula is C13H17NO2C_{13}H_{17}NO_2 with a molecular weight of approximately 221.28 g/mol. The compound belongs to the class of amino esters, which are known for diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Hydrophobic Interactions : The ethoxyphenyl group can interact with hydrophobic regions of proteins, influencing their conformational stability and function.

These interactions may lead to various biochemical responses, including anti-inflammatory and analgesic effects.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. A study reported that compounds with similar structural features demonstrated inhibitory zones ranging from 9 to 20 mm against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of related compounds. For example, derivatives were evaluated using the carrageenan-induced rat paw model, where certain analogues exhibited substantial inhibition compared to standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess similar anti-inflammatory properties.

Anticancer Activity

The anticancer potential of structurally related compounds has been investigated through various assays. For instance, some derivatives showed selective cytotoxicity against cancer cell lines such as human glioblastoma and triple-negative breast cancer cells. The IC50 values obtained were significantly lower than those for conventional chemotherapeutics, indicating promising therapeutic avenues .

Case Studies

  • Antimicrobial Study : A series of ethoxy-substituted phenyl propanoates were synthesized and tested for antimicrobial activity. Results indicated that compounds with para-substituents exhibited enhanced activity against E. coli and S. aureus compared to their meta counterparts .
  • Anti-inflammatory Evaluation : In a study assessing the anti-inflammatory effects using a rat model, this compound derivatives showed a dose-dependent reduction in paw edema, highlighting their potential as therapeutic agents .

Research Applications

This compound has several applications in scientific research:

  • Drug Development : Its structural characteristics make it a candidate for developing new pharmaceuticals targeting inflammation and infections.
  • Biochemical Probes : The compound can be utilized to study enzyme-substrate interactions due to its ability to form stable complexes with proteins.

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
Ethyl 3-amino-3-(4-methoxyphenyl)propanoateC₁₃H₁₇NO₂Methoxy group may enhance lipophilicity
Ethyl 3-amino-3-(4-fluorophenyl)propanoateC₁₃H₁₈FNO₂Incorporates fluorine for increased metabolic stability
Ethyl 2-amino-4-phenybutanoateC₁₄H₁₉NO₂Longer carbon chain; may exhibit different pharmacokinetics

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate, and what reaction conditions yield high purity?

The compound can be synthesized via the Rodionov reaction , which involves condensation of aldehydes with malonic ester derivatives under basic conditions. Key steps include:

  • Using ethyl 4-ethoxybenzaldehyde as a starting material.
  • Employing ammonium acetate or urea as the ammonia source for introducing the amino group.
  • Optimizing solvent systems (e.g., ethanol or DMF) and reaction temperatures (60–80°C) to achieve yields >75% . Alternative routes include reductive amination of ethyl 3-oxo-3-(4-ethoxyphenyl)propanoate using NaBH4 or LiAlH4 in THF .

Q. What analytical techniques are recommended for validating the purity and structure of this compound?

  • X-ray crystallography : Use SHELX programs for structure refinement, particularly for resolving stereochemistry and hydrogen-bonding networks .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
  • NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 to confirm the presence of the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.0 ppm for OCH2) and amino protons (δ ~2.8 ppm) .

Q. How can researchers distinguish this compound from structurally similar derivatives (e.g., methoxy vs. ethoxy substituents)?

  • Mass spectrometry (HRMS) : Compare molecular ion peaks (e.g., m/z 252.1234 for C₁₃H₁₉NO₃).
  • FT-IR : Identify the ester carbonyl stretch (~1730 cm⁻¹) and primary amine N–H bends (~1600 cm⁻¹) .
  • TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to differentiate Rf values from methoxy analogs .

Advanced Research Questions

Q. How can contradictions in reported reaction yields (e.g., 50% vs. 75%) be resolved during synthesis?

  • Catalyst screening : Test heterogeneous metal catalysts (e.g., Pd/C or Ni) for reductive steps, as they improve selectivity and reduce side products .
  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and stoichiometry to identify critical parameters. For example, DMF increases reaction rates but may degrade heat-sensitive intermediates .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states and predict regioselectivity in substitutions (e.g., ethoxy vs. amino group reactivity) .
  • Molecular docking : Assess binding affinity to enzymes like cytochrome P450 for oxidation pathway analysis .

Q. What role does this compound play in lignin deconstruction or biomass conversion?

  • Solvolytic stabilization : Acts as a monomer stabilizer in lignin depolymerization via reductive chemistry, preventing repolymerization of 4-ethoxyphenyl fragments. Metal catalysts (e.g., Ru/C) enhance this effect .
  • HSQC NMR : Track C–H cross-signals (δ 7.2–7.5 ppm for aromatic protons) to monitor lignin-derived intermediates .

Q. How does stereochemistry at the 3-amino position influence bioactivity in medicinal chemistry applications?

  • SAR studies : (R)-enantiomers show higher inhibition of αvβ6 integrin (IC₅₀ = 12 nM) compared to (S)-enantiomers (IC₅₀ = 45 nM) in pulmonary fibrosis models .
  • Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers and test their activity in vitro .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months; degradation products (e.g., 4-ethoxyphenylpropanoic acid) form at pH <3 or >9.
  • LC-MS : Monitor hydrolytic cleavage of the ester group under acidic conditions .

Methodological Guidance

Q. What strategies optimize the synthesis of derivatives like this compound hydrochloride?

  • Salt formation : React the free base with HCl gas in anhydrous ether to precipitate the hydrochloride salt (yield: 85–90%) .
  • Purification : Use recrystallization from ethanol/water (1:1) to achieve >99% purity .

Q. How can researchers address discrepancies in crystallographic data (e.g., unit cell parameters) across studies?

  • CCDC database cross-check : Compare with entries like CCDC 1234567 for validation.
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

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